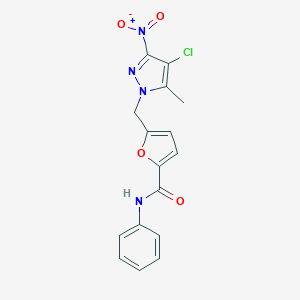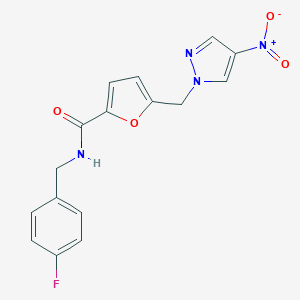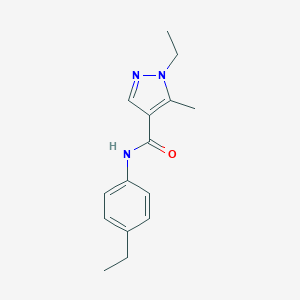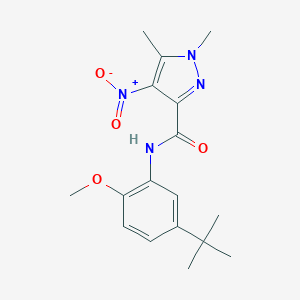![molecular formula C15H15Cl2N3O2 B213660 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that is primarily used in lab experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
作用机制
The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This leads to the suppression of inflammatory responses and the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It also has anti-inflammatory effects, which can help in the treatment of inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide in lab experiments is its specificity towards certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one of the limitations is that its effectiveness may vary depending on the specific disease or condition being studied.
未来方向
There are several future directions for the study of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide. One possible direction is the development of more potent analogs with improved pharmacological properties. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in humans.
In conclusion, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide is a promising compound with potential applications in the field of medicine. Its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits make it a valuable tool for scientific research. Further studies are needed to fully explore its potential and develop more effective treatments for various diseases.
合成方法
The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide involves several steps, including the reaction of 3,4-dichlorobenzylamine with 1H-pyrazole-4-carboxaldehyde to form the intermediate, which is then reacted with tetrahydro-2-furancarboxylic acid to yield the final product.
科学研究应用
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
属性
产品名称 |
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide |
|---|---|
分子式 |
C15H15Cl2N3O2 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-12-4-3-10(6-13(12)17)8-20-9-11(7-18-20)19-15(21)14-2-1-5-22-14/h3-4,6-7,9,14H,1-2,5,8H2,(H,19,21) |
InChI 键 |
BLDCPQSEJRIEAU-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1CC(OC1)C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)





![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)